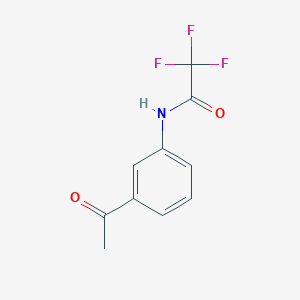
N-(3-acetylphenyl)-2,2,2-trifluoroacetamide
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be determined using spectroscopic techniques such as NMR, IR, and mass spectrometry.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials. It would also include the conditions required for each step, the reagents used, and the mechanism of each reaction.Molecular Structure Analysis
This involves the use of various spectroscopic techniques to determine the structure of the compound. This can include NMR (both 1H and 13C), IR, UV-Vis, and mass spectrometry. X-ray crystallography can also be used if crystals of the compound can be formed.Chemical Reactions Analysis
This would involve studying how the compound reacts with other compounds. The conditions required for the reaction, the products formed, and the mechanism of the reaction would all be part of this analysis.Physical And Chemical Properties Analysis
This would include determining the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions. Its chemical properties, such as its acidity or basicity, its reactivity with common reagents, and its spectroscopic properties, would also be included.Wissenschaftliche Forschungsanwendungen
1. Antimicrobial Activities of Sulfonamide Compounds
- Summary of Application: Sulfonamide compounds, including N-(3-acetylphenyl)-4-methylbenzenesulfonamide (PSASF-1), have been synthesized and their antibacterial activities against Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213 have been evaluated .
- Methods of Application: The antibacterial properties of these drugs were studied using molecular docking research. The synthesized compounds were characterized using spectral analysis. Antibacterial activities of synthesized derivates were determined against E. coli, P. aeruginosa, and S. aureus with minimum inhibitory concentration (MIC) by using the broth microdilution method .
- Results or Outcomes: All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa. The MIC value for E. coli and P. aeruginosa was determined as 256 μg/mL. MIC against S. aureus was observed to be 256 and 512 μg/mL for the PSASF compound and the other compounds respectively .
2. Anticancer and VEGFR-2 Inhibitory Effects of a Nicotinamide-Based Derivative
- Summary of Application: A nicotinamide-based derivative was designed as an antiproliferative VEGFR-2 inhibitor with the key pharmacophoric features needed to interact with the VEGFR-2 catalytic pocket .
- Methods of Application: The ability of the designed congener to bind with the VEGFR-2 enzyme was demonstrated by molecular docking studies. Furthermore, six various MD simulations studies established the excellent binding of the compound with VEGFR-2 over 100 ns, exhibiting optimum dynamics .
- Results or Outcomes: MM-GBSA confirmed the proper binding with a total exact binding energy of −38.36 Kcal/Mol. MM-GBSA studies also revealed the crucial amino acids in the binding through the free binding energy decomposition and declared the interactions variation of the compound inside VEGFR-2 via the Protein–Ligand Interaction Profiler (PLIP) .
3. N-(3-ACETYLPHENYL)DECANAMIDE
- Summary of Application: This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The specific applications are not mentioned, but it could be used in various chemical synthesis and research applications .
4. N-(3-ACETYLPHENYL) MALEANILIC ACID
- Summary of Application: Similar to the previous compound, this one is also provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The specific applications are not mentioned, but it could be used in various chemical synthesis and research applications .
5. N-(3-ACETYLPHENYL)DECANAMIDE
- Summary of Application: This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The specific applications are not mentioned, but it could be used in various chemical synthesis and research applications .
6. N-(3-ACETYLPHENYL) MALEANILIC ACID
- Summary of Application: Similar to the previous compound, this one is also provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The specific applications are not mentioned, but it could be used in various chemical synthesis and research applications .
Safety And Hazards
This would involve determining if the compound is toxic or hazardous in any way. This can involve in vitro toxicity studies, animal studies, or reviews of clinical data if available.
Zukünftige Richtungen
This would involve a discussion of what further studies could be done with the compound. This could include further synthetic modifications, more detailed mechanistic studies, or the development of new applications for the compound.
I hope this general guide is helpful. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a review article in a chemistry journal. If you have any other questions, feel free to ask!
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-6(15)7-3-2-4-8(5-7)14-9(16)10(11,12)13/h2-5H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIHIZOVLAWHFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205453 | |
| Record name | Acetanilide, 3'-acetyl-2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2,2,2-trifluoroacetamide | |
CAS RN |
56915-87-8 | |
| Record name | Acetanilide, 3'-acetyl-2,2,2-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056915878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetanilide, 3'-acetyl-2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

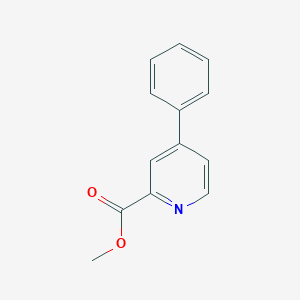
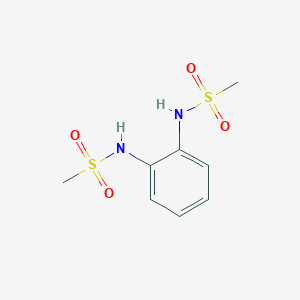
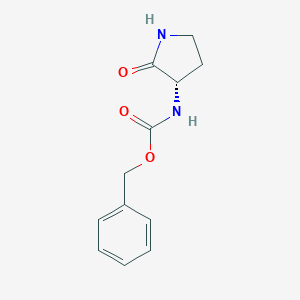
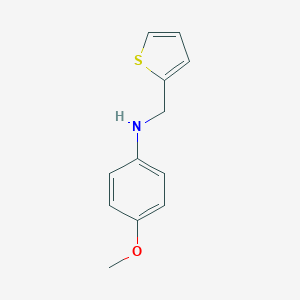
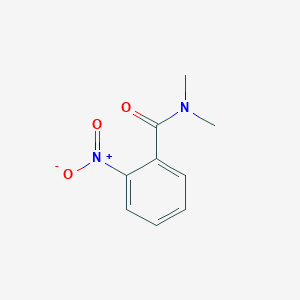
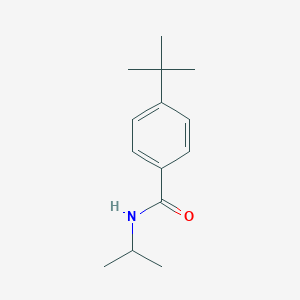
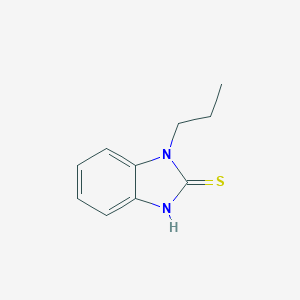
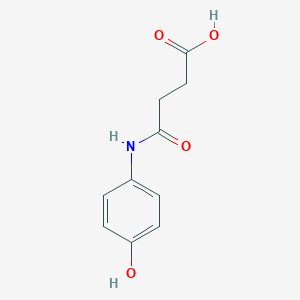
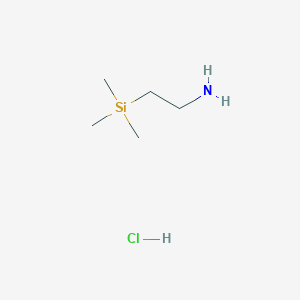
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B181855.png)
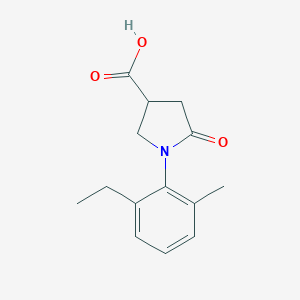
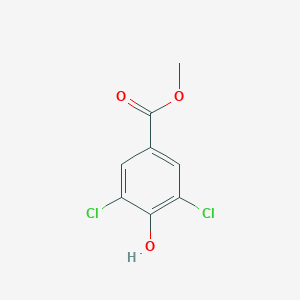
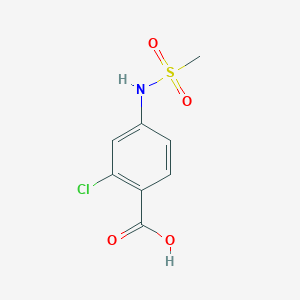
![12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B181861.png)